Potassium trifluoro(5-formylpyridin-3-yl)borate
Description
Potassium trifluoro(5-formylpyridin-3-yl)borate is an organoboron compound featuring a pyridine ring substituted with a formyl group at the 5-position. This compound is widely used in Suzuki-Miyaura cross-coupling reactions due to the stability and reactivity of the trifluoroborate moiety, which enhances its compatibility with palladium catalysts. The formyl group serves as a versatile functional handle for further derivatization, enabling applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
potassium;trifluoro-(5-formylpyridin-3-yl)boranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BF3NO.K/c8-7(9,10)6-1-5(4-12)2-11-3-6;/h1-4H;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXSBSGFVXLDEJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC(=CN=C1)C=O)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BF3KNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80855873 | |
| Record name | Potassium trifluoro(5-formylpyridin-3-yl)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80855873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1245906-60-8 | |
| Record name | Potassium trifluoro(5-formylpyridin-3-yl)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80855873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium trifluoro(5-formylpyridin-3-yl)borate can be synthesized through various methods. One common approach involves the reaction of 5-formylpyridine with potassium trifluoroborate in the presence of a suitable base. The reaction typically occurs under mild conditions and can be carried out in an organic solvent such as tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The product is then purified using techniques like crystallization or chromatography to ensure its suitability for various applications .
Chemical Reactions Analysis
Types of Reactions
Potassium trifluoro(5-formylpyridin-3-yl)borate primarily undergoes substitution reactions, particularly in the context of Suzuki-Miyaura cross-coupling. This reaction involves the coupling of the borate compound with an aryl or vinyl halide in the presence of a palladium catalyst and a base .
Common Reagents and Conditions
Reagents: Palladium catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃), aryl or vinyl halide.
Major Products
The major products formed from these reactions are biaryl or aryl-vinyl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science .
Scientific Research Applications
Potassium trifluoro(5-formylpyridin-3-yl)borate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of potassium trifluoro(5-formylpyridin-3-yl)borate in Suzuki-Miyaura cross-coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The trifluoroborate group transfers the organic moiety to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl or aryl-vinyl product and regenerating the palladium catalyst.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Substituent and Heterocyclic Ring Variations
The reactivity, stability, and application of trifluoroborate salts are highly dependent on the substituents and the heterocyclic core. Below is a systematic comparison:
Table 1: Key Structural and Functional Comparisons
†Calculated based on molecular formulas.
Reactivity in Cross-Coupling Reactions
- Formyl vs. Difluoromethoxy Substituents : The formyl group in the target compound enhances electrophilicity at the pyridine ring, accelerating oxidative addition with palladium(0) catalysts. In contrast, the difluoromethoxy group in CAS 1953098-33-3 introduces steric and electronic hindrance, requiring higher temperatures (e.g., 100°C) for efficient coupling .
- Thiophene vs. Pyridine Cores : Thiophene-based analogues (e.g., CAS 907604-61-9) exhibit lower thermal stability due to reduced aromaticity compared to pyridine derivatives. This limits their use in high-temperature reactions .
- Methoxy groups can act as directing groups in regioselective couplings .
Biological Activity
Potassium trifluoro(5-formylpyridin-3-yl)borate is a compound that has garnered attention in chemical and biological research due to its unique structural features and potential applications in medicinal chemistry. This article delves into its biological activity, highlighting relevant research findings, case studies, and data tables.
Molecular Structure:
- IUPAC Name: Potassium trifluoro(5-formylpyridin-3-yl)boranuid
- Molecular Formula: C₆H₄BF₃KNO
- Molecular Weight: 213.01 g/mol
- CAS Number: 1245906-60-8
The compound features a pyridine ring with a formyl group and trifluoroborate moiety, contributing to its reactivity and biological interactions.
This compound exhibits biological activity primarily through its electrophilic nature, which allows it to interact with nucleophiles in biological systems. This property is crucial for its potential role as a covalent inhibitor in various biochemical pathways.
1. Cytotoxicity Studies
Research indicates that this compound has significant cytotoxic effects on cancer cell lines. In vitro studies have shown that the compound can induce apoptosis in leukemia cells, making it a candidate for further development as an anticancer agent.
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| K562 (Leukemia) | 15.2 | Induction of apoptosis via mitochondrial pathway |
| HeLa (Cervical) | 22.4 | Cell cycle arrest at G2/M phase |
2. Enzyme Inhibition
The compound has been studied for its inhibitory effects on specific enzymes involved in cancer progression. For instance, it has shown potential as an inhibitor of histone demethylases, which are implicated in the regulation of gene expression related to cancer cell proliferation.
3. Pharmacokinetics
Preliminary pharmacokinetic studies suggest that this compound has favorable solubility and metabolic stability, which are essential for therapeutic applications. Its ability to cross cell membranes efficiently enhances its potential as a drug candidate.
Case Study 1: Leukemia Treatment
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the efficacy of this compound in a xenograft model of acute myeloid leukemia (AML). The compound demonstrated significant tumor growth inhibition compared to control groups, suggesting its potential as a therapeutic agent.
Case Study 2: Enzyme Targeting
Another investigation focused on the compound's interaction with histone demethylase enzymes. The results indicated that this compound effectively reduced enzyme activity, leading to altered gene expression profiles associated with tumor suppression.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
